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Compound of Interest

Compound Name: Paxillin

Cat. No.: B1203293 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Paxillin is a crucial scaffolding protein localized at focal adhesions, which are dynamic

structures that mediate the connection between the intracellular actin cytoskeleton and the

extracellular matrix. As a key player in integrin signaling, paxillin is involved in the regulation of

cell adhesion, migration, and cytoskeletal organization. Its function is intricately regulated by

phosphorylation events, primarily mediated by kinases such as Focal Adhesion Kinase (FAK)

and Src.[1][2] These phosphorylation events create docking sites for various signaling

molecules, influencing downstream pathways, including the activity of Rho family GTPases

which are critical for cell motility.[3][4][5] Immunofluorescence analysis of paxillin provides

valuable insights into the state of cell-matrix adhesions and the signaling events that govern

cellular behavior. This document provides a detailed protocol for the immunofluorescent

staining of paxillin in cultured cells.

Data Presentation
The following table summarizes the recommended quantitative parameters for the paxillin
immunofluorescence protocol. These ranges are derived from established protocols and should

be optimized for specific cell types and experimental conditions.
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Parameter
Recommended
Range/Value

Notes

Cell Seeding Density 50-70% confluency
Ensures individual cells can be

clearly visualized.

Fixation (Paraformaldehyde) 4% in PBS

A 10-20 minute incubation at

room temperature is standard.

[6][7][8]

Permeabilization (Triton X-100) 0.1% - 0.5% in PBS

A 5-10 minute incubation at

room temperature is typical.[6]

[9]

Blocking Solution
1-5% BSA or 5-10% Normal

Serum in PBST

Blocking for 30-60 minutes at

room temperature minimizes

non-specific antibody binding.

[10][11][12]

Primary Antibody Dilution 1:100 - 1:1000
The optimal dilution should be

determined empirically.[13]

Secondary Antibody Dilution 1:500 - 1:1000

Dilution depends on the

specific antibody and

fluorophore.[9][10]

Incubation with Primary

Antibody

1-2 hours at RT or overnight at

4°C

Overnight incubation can

enhance signal intensity.

Incubation with Secondary

Antibody
1 hour at RT in the dark

Protect fluorophores from

photobleaching.

Washing Steps 3 x 5 minutes with PBST
Thorough washing is critical to

reduce background signal.

Experimental Protocols
This protocol describes the immunofluorescent staining of paxillin in adherent cultured cells.
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Cells cultured on glass coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS), pH 7.4

Paraformaldehyde (PFA), 16% stock solution

Triton X-100

Bovine Serum Albumin (BSA) or Normal Goat Serum (or serum from the host species of the

secondary antibody)

Primary antibody against paxillin (e.g., rabbit polyclonal or mouse monoclonal)

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat

anti-mouse Alexa Fluor 594)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Protocol Steps
Cell Culture:

Seed cells onto sterile glass coverslips in a petri dish or directly into an imaging-

compatible multi-well plate.

Culture cells until they reach 50-70% confluency.

Fixation:

Carefully aspirate the culture medium.

Wash the cells once with PBS.

Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room

temperature.[7][8]

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
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Permeabilization:

To allow the antibodies to access intracellular epitopes, permeabilize the cells by

incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[10]

Wash the cells three times with PBS for 5 minutes each.

Blocking:

To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1%

BSA in PBST [PBS with 0.1% Tween-20]) for 1 hour at room temperature. Normal serum

(5-10%) from the same species as the secondary antibody can also be used.[10]

Primary Antibody Incubation:

Dilute the primary anti-paxillin antibody in the blocking buffer to its optimal concentration

(typically between 1:100 and 1:1000).

Aspirate the blocking buffer and add the diluted primary antibody to the cells.

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Washing:

Remove the primary antibody solution.

Wash the cells three times with PBST for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (typically

1:500 to 1:1000).

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.[9]

Nuclear Counterstaining:
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(Optional) Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at

room temperature to stain the nuclei.

Final Washes:

Wash the cells three times with PBST for 5 minutes each, protected from light.

Perform a final wash with PBS to remove any residual detergent.

Mounting and Imaging:

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

If using an imaging plate, add mounting medium or PBS to the wells.

Image the cells using a fluorescence or confocal microscope with the appropriate filter

sets for the chosen fluorophores. Paxillin is typically observed in focal adhesions at the

cell periphery.

Visualizations
Experimental Workflow
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Cell Preparation

Staining Procedure

Final Steps

1. Culture Cells on Coverslips

2. Fixation
(4% PFA)

3. Permeabilization
(0.25% Triton X-100)

4. Blocking
(1% BSA in PBST)

5. Primary Antibody Incubation
(Anti-Paxillin)

Washing Steps
(PBST)

3x Washes

6. Secondary Antibody Incubation
(Fluorophore-conjugated)

Washing Steps
(PBST)

3x Washes

7. Mounting

8. Imaging

Click to download full resolution via product page

Caption: Workflow for paxillin immunofluorescence staining in cultured cells.

Paxillin Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1203293?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/product/b1203293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Matrix

Cell

ECM

Integrin

Binding

FAK

Activation

Paxillin

Rho GTPases
(Rac, Rho)

Regulation

Phosphorylation Src

Recruitment &
Activation

Phosphorylation

Actin Cytoskeleton
Reorganization

Cell Migration

Click to download full resolution via product page

Caption: Simplified signaling pathway of paxillin in cell adhesion and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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